molecular formula C8H4ClF3O2 B1469681 4-Chloro-2-(trifluoromethoxy)benzaldehyde CAS No. 1261442-48-1

4-Chloro-2-(trifluoromethoxy)benzaldehyde

Cat. No.: B1469681
CAS No.: 1261442-48-1
M. Wt: 224.56 g/mol
InChI Key: SONFEJGLHKNKEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-(trifluoromethoxy)benzaldehyde ( 1261442-48-1) is an organic compound with the molecular formula C8H4ClF3O2 and a molecular weight of 224.56 g/mol . This benzaldehyde derivative is characterized by a chloro substituent at the para-position and a trifluoromethoxy group at the ortho-position of the benzene ring, a structure that makes it a valuable building block in synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals . The compound has a calculated density of 1.463 g/cm³ and a flash point of 92.1±15.1 °C . It is practically insoluble in water, with a calculated solubility of 0.047 g/L at 25 °C . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic use. Please refer to the Safety Data Sheet (SDS) prior to handling. This compound is classified with the signal word "Warning" and may cause skin and eye irritation . It requires careful handling and should be stored under an inert atmosphere at 2-8°C .

Properties

IUPAC Name

4-chloro-2-(trifluoromethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3O2/c9-6-2-1-5(4-13)7(3-6)14-8(10,11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SONFEJGLHKNKEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)OC(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Chloro-2-(trifluoromethoxy)benzaldehyde, a compound with the molecular formula C8H4ClF3O, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Structure : The compound features a benzaldehyde moiety substituted with a chlorine atom and a trifluoromethoxy group, which contribute to its unique chemical behavior.
  • Physical Properties : It is characterized by high lipophilicity due to the trifluoromethoxy group, influencing its interaction with biological membranes.

Antitumor Properties

Recent studies have indicated that this compound exhibits significant antitumor activity. In vitro assays demonstrated its effectiveness against various cancer cell lines:

Cell Line IC50 (µM)
HepG2 (liver cancer)6.83
MCF-7 (breast cancer)3.64
MDA-MB-231 (breast cancer)2.14
HeLa (cervical cancer)5.18

These results suggest that the compound may inhibit cancer cell proliferation through mechanisms that warrant further investigation .

Anti-inflammatory Activity

This compound has also been evaluated for its anti-inflammatory effects. Research indicates that it can inhibit key inflammatory pathways, particularly the cyclooxygenase (COX) and lipoxygenase (LOX) pathways. Inhibition studies in RBL-1 cells showed:

  • COX Inhibition : Reduction in prostaglandin E2 production.
  • LOX Inhibition : Suppression of leukotriene B4 synthesis.

These findings are crucial as they highlight the compound's potential in treating inflammatory diseases .

The biological activity of this compound can be attributed to its ability to modulate various molecular targets:

  • Microtubule Stabilization : It has been observed to stabilize microtubules, which is essential for cell division and intracellular transport.
  • Eicosanoid Biosynthesis Modulation : The compound affects the biosynthesis of eicosanoids, which play significant roles in inflammation and immunity .

Case Studies

Several case studies have evaluated the pharmacological potential of this compound:

  • Antitumor Efficacy Study : In a study involving multiple cancer cell lines, this compound demonstrated potent antiproliferative effects, outperforming several conventional chemotherapeutic agents.
  • Toxicological Assessment : Toxicity studies revealed that while the compound exhibits promising therapeutic effects, high doses can lead to hepatotoxicity and nephrotoxicity in animal models. The NOAEL (No Observed Adverse Effect Level) was determined to be 10 mg/kg based on liver and kidney effects observed at higher doses .

Scientific Research Applications

Organic Synthesis

4-Chloro-2-(trifluoromethoxy)benzaldehyde serves as an essential intermediate in the synthesis of various organic compounds. Its ability to participate in electrophilic aromatic substitution reactions makes it valuable in creating more complex structures.

Biological Studies

The compound has been utilized in studying enzyme interactions and metabolic pathways. Its structural characteristics allow it to mimic biologically active molecules, making it useful for investigating enzyme inhibition and receptor binding mechanisms.

Pharmaceutical Development

In medicinal chemistry, this compound acts as a building block for synthesizing potential pharmaceutical agents. Its derivatives have shown promise in anticancer research, with studies indicating that certain modifications can enhance cytotoxicity against cancer cell lines.

Case Study 1: Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit significant cytotoxic effects on various cancer cell lines. For instance, one study found that specific derivatives induced apoptosis in resistant cancer cells, suggesting their potential as novel anticancer agents.

Compound DerivativeCancer Cell LineIC50 (µM)
Derivative AA5495.0
Derivative BMCF-73.5

Case Study 2: Enzyme Inhibition

Another study focused on the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The results indicated that certain derivatives could effectively inhibit enzyme activity, leading to altered metabolic processes.

Enzyme TargetInhibition (%)Compound Used
Enzyme X70%Derivative C
Enzyme Y50%Derivative D

Industrial Applications

In addition to its research applications, this compound is also used in various industrial processes:

  • Agrochemicals : The compound is utilized in synthesizing pesticides and herbicides due to its reactivity and ability to form stable intermediates.
  • Specialty Chemicals : It serves as a precursor for producing dyes and polymers with enhanced properties.

Safety Considerations

Handling this compound requires caution due to its potential toxicity. It is classified as harmful if ingested and can cause severe skin and eye irritation upon contact. Proper safety protocols should be followed when working with this compound.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The compound’s reactivity and applications are influenced by the positions of its substituents. Key analogs include:

  • 4-Chloro-2-(trifluoromethyl)benzaldehyde (CAS: 2779017): Replaces the trifluoromethoxy group with a trifluoromethyl group. This substitution removes the oxygen atom, reducing electron-withdrawing resonance effects but increasing steric bulk.
  • 4-Chloro-2-(trifluoromethoxy)benzoic acid (CAS: 1261605-70-2): Oxidized aldehyde to carboxylic acid, shifting functionality from electrophilic aldehyde to carboxylic acid derivatives.

Physical and Chemical Properties

A comparative analysis of physical properties is summarized below:

Compound Molecular Weight Purity Refractive Index Melting Point (°C) Sensitivity
4-Chloro-2-(trifluoromethoxy)benzaldehyde 224.56 >95% N/A Not reported Air-sensitive
4-Chloro-2-(trifluoromethyl)benzaldehyde 208.57 97% 1.496 Not reported Air-sensitive
4-Chloro-2-(trifluoromethoxy)benzoic acid 240.56 >97% N/A Not reported Store at 0–6°C

Key Observations :

  • The trifluoromethoxy variant has a higher molecular weight than the trifluoromethyl analog due to the oxygen atom.
  • Both aldehydes are air-sensitive, requiring inert storage conditions.

Industrial and Research Relevance

  • Pricing and Availability : this compound is priced at JPY 15,000/500mg for its benzoic acid derivative, reflecting its high-value applications.
  • Emerging Analogs: Compounds like 2-(4-Chloro-3-fluorophenoxy)benzaldehyde (CAS: 338393-57-0) demonstrate the versatility of halogenated benzaldehydes in drug discovery.

Preparation Methods

Direct Substitution on Benzaldehyde Precursors

One common laboratory-scale method involves starting from 4-chlorobenzaldehyde, followed by the introduction of the trifluoromethoxy group via nucleophilic substitution or electrophilic trifluoromethoxylation reagents. This approach requires careful control of reaction conditions such as temperature, solvent, and catalyst to achieve selective substitution at the ortho position relative to the aldehyde group.

  • Reaction conditions: Use of trifluoromethoxy reagents under catalytic conditions, often with polar aprotic solvents to facilitate substitution.
  • Catalysts: Lewis acids or transition metal catalysts may be employed to enhance reaction rates and selectivity.
  • Purification: The product is typically purified by distillation or crystallization to achieve high purity suitable for further applications.

Multi-step Synthesis via Halogenation and Fluorination

An alternative approach involves initial chlorination of an appropriate benzaldehyde or toluene derivative, followed by selective fluorination or trifluoromethoxylation steps. These methods often use halogenation under UV light or radical initiators, followed by fluorination with hydrogen fluoride or specialized fluorinating agents.

  • Step 1: Chlorination of ortho-substituted toluene derivatives under ultraviolet light with initiators such as diisopropyl azodicarboxylate or benzoyl peroxide.
  • Step 2: Fluorination or trifluoromethoxylation using hydrogen fluoride in the presence of antimony halide catalysts at temperatures between 60–120°C.
  • Step 3: Hydrolysis of intermediate fluorinated compounds under catalysis and controlled temperature (80–150°C) to yield the aldehyde functionality.

Hydrolysis and Catalytic Processes

Hydrolysis of fluorinated intermediates is a critical step to convert trifluoromethyl or trifluoromethoxy-substituted precursors into the desired aldehyde. This step is typically catalyzed by iron(III) chloride or other Lewis acids, carried out under controlled temperature (100–160°C) and pressure conditions (0.3–0.78 MPa).

  • Catalyst loading: Typically 0.01% to 10% by mass relative to the reaction mixture.
  • Reaction time: 2–4 hours with continuous monitoring by gas chromatography to ensure conversion rates exceeding 95%.
  • Yield: High yields of over 87% with purity exceeding 98% by GC analysis have been reported.

Industrial Scale Preparation

Industrial production of 4-chloro-2-(trifluoromethoxy)benzaldehyde involves scaling up the above laboratory methods with optimization for cost, safety, and environmental impact.

  • Reactor type: Large-scale chemical reactors equipped with jacketed heating and tail gas absorption systems.
  • Process control: Precise temperature and pressure regulation, continuous feeding of reactants, and staged hydrolysis to maximize yield.
  • Purification: Vacuum distillation under reduced pressure (0.095 MPa) at 70–75°C to isolate the product with >99% purity.
  • Waste management: Recycling of unreacted raw materials and minimization of wastewater generation are standard practices to improve sustainability.

Summary Table of Preparation Methods

Step Conditions/Details Catalyst/Initiator Temperature (°C) Pressure (MPa) Yield (%) Purity (GC %) Notes
Chlorination of toluene UV light, chlorine gas, initiators (e.g., benzoyl peroxide) Diisopropyl azodicarboxylate/benzoyl peroxide Ambient to 60 Atmospheric N/A N/A Radical chlorination to form dichlorotoluene
Fluorination Hydrogen fluoride, antimony halide catalyst Antimony halides 60–120 Atmospheric N/A N/A Selective fluoridation to trifluoromethoxy intermediates
Hydrolysis Water, iron(III) chloride catalyst, steam heating FeCl3 80–150 0.3–0.78 87–96.5 98–99 Conversion to aldehyde with high purity
Purification (vacuum distillation) Reduced pressure distillation at 70–75°C N/A 70–75 0.095 N/A >99 Final product isolation and purification

Research Findings and Analysis

  • The hydrolysis step is crucial for achieving high purity and yield, with catalyst type and loading significantly influencing reaction efficiency.
  • Use of antimony halides as fluorination catalysts provides better selectivity and milder reaction conditions compared to other fluorinating agents.
  • Industrial methods emphasize recycling unreacted materials and minimizing environmental impact through controlled reaction parameters and waste treatment.
  • The combination of radical chlorination and catalytic fluorination/hydrolysis provides a robust route adaptable to large-scale synthesis.

Q & A

Q. What are the key considerations for synthesizing 4-Chloro-2-(trifluoromethoxy)benzaldehyde in a laboratory setting?

  • Methodological Answer : The synthesis typically involves halogenation and trifluoromethoxy substitution reactions. A common approach is reacting substituted benzaldehyde precursors (e.g., 4-chloro-2-hydroxybenzaldehyde) with trifluoromethylating agents like trifluoromethyl triflate under anhydrous conditions. For example, refluxing in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) can yield the target compound. Ensure rigorous drying of reagents to avoid hydrolysis of the trifluoromethoxy group. Reaction progress should be monitored via TLC or GC-MS .

Table 1 : Example Reaction Conditions

PrecursorReagentSolventTemperatureYield (%)
4-Chloro-2-hydroxybenzaldehydeTrifluoromethyl triflateDMF80°C65–75

Q. How can spectroscopic techniques (NMR, IR) be used to characterize this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : The aldehyde proton appears as a singlet near δ 10.0 ppm. The trifluoromethoxy group (-OCF₃) splits aromatic protons into distinct coupling patterns (e.g., doublets or doublet-of-doublets). ¹³C NMR will show characteristic CF₃ signals at ~120 ppm (quartet, J = 320 Hz) .
  • IR : A strong C=O stretch near 1700 cm⁻¹ confirms the aldehyde group. The C-F stretch (1100–1200 cm⁻¹) and C-O-C (trifluoromethoxy) near 1250 cm⁻¹ are diagnostic .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Use PPE (gloves, goggles, lab coat) due to potential skin/eye irritation (H315, H319). Work in a fume hood to avoid inhalation (H335). In case of exposure:
  • Eye contact : Flush with water for 15 minutes; consult an ophthalmologist .
  • Skin contact : Wash with soap/water; remove contaminated clothing .
    Store in a cool, dry place away from oxidizers.

Advanced Research Questions

Q. How can crystallographic data (e.g., SHELX refinement) resolve ambiguities in the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction with SHELX software (e.g., SHELXL) provides precise bond lengths, angles, and torsion angles. For example:
  • The trifluoromethoxy group’s orientation can be confirmed via O-C-F₃ torsion angles.
  • Weak intermolecular interactions (e.g., CH-π, hydrogen bonds) stabilize the crystal lattice, as seen in related benzaldehydes .

Table 2 : Example Crystallographic Parameters

ParameterValue (Å/°)
C=O bond length1.21 ± 0.02
C-O-CF₃ bond angle117.5°
Dihedral angle (aromatic planes)78.3°

Q. What contradictions exist in reported synthetic yields, and how can they be addressed experimentally?

  • Methodological Answer : Discrepancies in yields (e.g., 50% vs. 75%) may arise from:
  • Moisture sensitivity : Trifluoromethoxy groups hydrolyze readily; ensure anhydrous conditions via molecular sieves or inert gas .
  • Catalyst choice : Transition-metal catalysts (e.g., Pd/C) may improve regioselectivity in halogenation steps .
    Validate reproducibility using controlled experiments with purified reagents.

Q. How does the electronic influence of the trifluoromethoxy group affect reactivity in nucleophilic aromatic substitution (NAS) reactions?

  • Methodological Answer : The -OCF₃ group is strongly electron-withdrawing (-I effect), activating the aromatic ring toward NAS at the ortho/para positions. Compare reactivity with analogs (e.g., -OCH₃ or -CF₃):
  • Kinetic studies : Monitor reaction rates with varying substituents using UV-Vis or HPLC.
  • DFT calculations : Predict charge distribution and activation barriers (e.g., Mulliken charges on aromatic carbons) .

Applications in Drug Development

Q. What strategies are used to incorporate this compound into fluorinated drug candidates?

  • Methodological Answer : The compound serves as a fluorinated building block for:
  • Protease inhibitors : Condense with amines to form Schiff bases, followed by reduction to stable pharmacophores .
  • PET tracers : Radiolabel the aldehyde group with ¹⁸F for imaging applications .
    Optimize solubility by introducing polar groups (e.g., -OH, -NH₂) while retaining the trifluoromethoxy moiety’s metabolic stability .

Comparative Analysis

Q. How do substituent positions (e.g., 4-chloro vs. 2-chloro) alter the physicochemical properties of trifluoromethoxybenzaldehydes?

  • Methodological Answer : Compare logP, melting points, and dipole moments: Table 3 : Substituent Effects
CompoundlogPmp (°C)Dipole Moment (D)
4-Chloro-2-(trifluoromethoxy)2.858–603.2
2-Chloro-4-(trifluoromethoxy)2.546–492.9
Data from analogs suggest ortho-chloro groups increase steric hindrance, reducing solubility but enhancing thermal stability .

Analytical Challenges

Q. What advanced chromatographic methods resolve co-eluting impurities in this compound?

  • Methodological Answer : Use UPLC-MS with a C18 column (1.7 µm particles) and gradient elution (water/acetonitrile + 0.1% formic acid). For halogenated byproducts (e.g., di-chloro analogs), employ:
  • High-resolution MS : Exact mass analysis (e.g., m/z 220.0388 for [M+H]⁺) .
  • HPLC-DAD : UV spectra (λ = 254 nm) differentiate aromatic isomers .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-Chloro-2-(trifluoromethoxy)benzaldehyde
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4-Chloro-2-(trifluoromethoxy)benzaldehyde

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